Protochlorophyllide a
Descripción
Contextual Significance in Biological Systems
Protochlorophyllide (B1199321) a is a pivotal intermediate in the biosynthesis of chlorophylls (B1240455), the essential pigments for photosynthesis. wikipedia.orgcabidigitallibrary.org It is a magnesium-containing porphyrin that acts as the direct precursor to chlorophyllide a. msu.ru The conversion of protochlorophyllide a is a critical regulatory step in the greening process of plants. In angiosperms, this process is light-dependent, meaning these plants will be pale or chlorotic if grown in darkness due to the accumulation of this compound. wikipedia.org Conversely, gymnosperms, algae, and photosynthetic bacteria possess a light-independent pathway and can turn green even in the dark. wikipedia.org
The accumulation of free this compound can be phototoxic. wikipedia.org When it absorbs light, it can act as a photosensitizer, leading to the formation of highly reactive and damaging free radicals. wikipedia.org Therefore, plants have evolved sophisticated regulatory mechanisms to control the levels of this precursor, primarily at the step of δ-aminolevulinic acid (ALA) synthesis. wikipedia.org Mutants with defects in this regulatory system accumulate toxic levels of this compound. wikipedia.org For example, the Arabidopsis FLU mutant can only survive in continuous darkness or continuous light, where it can immediately convert the precursor to chlorophyll (B73375). wikipedia.org
In etiolated seedlings grown in the dark, this compound accumulates in etioplasts, which are plastids that have not yet developed into chloroplasts. semanticscholar.orgfrontiersin.org Within the etioplasts, it is found in a paracrystalline structure called the prolamellar body (PLB). semanticscholar.orgfrontiersin.org The photoactive form of this compound is bound to the enzyme protochlorophyllide oxidoreductase (POR) and NADPH, forming a ternary complex. frontiersin.orgresearchgate.net This complex is essential for the rapid conversion to chlorophyllide upon illumination. frontiersin.org
Overview of the Chlorophyll Biosynthesis Pathway
The biosynthesis of chlorophyll is a complex and highly regulated pathway involving more than 17 enzymes. researchgate.netresearchgate.net The entire process occurs within the plastids. researchgate.net The pathway can be broadly divided into several key stages:
Synthesis of 5-aminolevulinic acid (ALA): This is the first committed step and a major regulatory point in the pathway. wikipedia.orgresearchgate.net
Formation of the porphyrin ring: Two molecules of ALA are condensed to form porphobilinogen (B132115). Four molecules of porphobilinogen are then assembled to create the first tetrapyrrole, uroporphyrinogen III. researchgate.net
Modification to Protoporphyrin IX: A series of enzymatic reactions modify the side chains of the porphyrin ring to produce protoporphyrin IX. researchgate.net This molecule is a crucial branch point, as the insertion of iron leads to heme synthesis, while the insertion of magnesium directs the pathway towards chlorophyll. researchgate.netroyalsocietypublishing.org
The Magnesium Branch: The insertion of Mg²⁺ into protoporphyrin IX by the enzyme magnesium chelatase marks the beginning of the chlorophyll-specific branch of the pathway. royalsocietypublishing.orgnih.gov This is followed by a series of reactions including methylation and the formation of a fifth isocyclic ring, which gives chlorophylls their characteristic green color, to produce divinyl-protochlorophyllide a. royalsocietypublishing.orgnih.govnih.gov
The final steps involve the reduction of this compound to chlorophyllide a, which is then esterified with a long-chain isoprenoid alcohol (geranylgeraniol or phytol) by chlorophyll synthase to form chlorophyll a. royalsocietypublishing.org
Historical Perspectives in Research on this compound
The study of chlorophyll biosynthesis and its intermediates has a long history. Chlorophyll itself was first isolated in 1817, and its fundamental structure was elucidated by 1940. slideshare.net The identification and characterization of protochlorophyllide as a key precursor was a significant step in unraveling the complete biosynthetic pathway.
Early research focused on the observation that angiosperms fail to produce chlorophyll in the dark, leading to the discovery of the light-dependent nature of the final steps of biosynthesis in these plants. The accumulation of a fluorescent precursor in etiolated seedlings, which was rapidly converted to chlorophyll upon illumination, pointed to the existence of protochlorophyllide. wikipedia.org
Spectroscopic techniques have been instrumental in studying protochlorophyllide in situ. The use of fluorescence and absorbance spectroscopy allowed researchers to identify different spectral forms of protochlorophyllide in etiolated leaves and to distinguish between photoactive and non-photoactive pools. researchgate.netnih.gov These studies revealed that the photoactive form, bound in a ternary complex with LPOR and NADPH, has distinct absorption and emission spectra. maxapress.comnih.gov
The discovery of two distinct enzymes responsible for protochlorophyllide reduction—the light-dependent LPOR and the light-independent DPOR—was a major breakthrough. wikipedia.orgwikipedia.org This finding explained why some organisms can synthesize chlorophyll in the dark while others cannot. Subsequent genetic and biochemical studies have elucidated the structures, mechanisms, and evolutionary origins of these two enzymes. oup.comnih.govnih.govthieme-connect.com For instance, the discovery of a functional LPOR in an anoxygenic phototrophic bacterium challenged the long-held belief that this enzyme was exclusive to oxygenic phototrophs and provided new insights into its evolutionary history. nih.govanu.edu.au
Recent research continues to uncover the intricate regulation of the chlorophyll biosynthesis pathway, including the roles of different LPOR isoforms (PORA, PORB, and PORC in Arabidopsis) in adapting to various light conditions and developmental stages. frontiersin.orgportlandpress.combiorxiv.orgnih.gov The interplay between protochlorophyllide accumulation and other metabolic pathways, such as carotenoid biosynthesis, is also an active area of investigation. semanticscholar.orgnih.govbibliotekanauki.pl
| Key Research Finding | Organism(s) Studied | Significance |
| Accumulation of photoactive protochlorophyllide in etiolated seedlings. frontiersin.org | Arabidopsis thaliana | Demonstrates the light-dependent nature of chlorophyll synthesis in angiosperms. |
| Identification of LPOR and DPOR enzymes. wikipedia.orgwikipedia.org | Various (plants, algae, bacteria) | Explains the difference in light requirement for greening among photosynthetic organisms. |
| Structural and functional similarity of DPOR to nitrogenase. wikipedia.orgnih.gov | Rhodobacter capsulatus | Provides insights into the evolutionary origins of the light-independent pathway. |
| Discovery of LPOR in an anoxygenic bacterium. nih.govanu.edu.au | Dinoroseobacter shibae | Challenges previous assumptions about the distribution and evolution of LPOR. |
| Characterization of multiple LPOR isoforms (PORA, PORB, PORC). portlandpress.comnih.gov | Arabidopsis thaliana | Reveals specialized roles of different isoforms in plant development and light adaptation. |
| Correlation between protochlorophyllide and carotenoid accumulation. nih.govbibliotekanauki.pl | Arabidopsis thaliana | Suggests cross-regulation between the chlorophyll and carotenoid biosynthetic pathways. |
| Spectroscopic identification of different protochlorophyllide forms. nih.govrsc.org | Bean, maize, wheat, pea | Elucidates the physical state and environment of protochlorophyllide within the cell. |
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
magnesium;22-(2-carboxyethyl)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPCOMNNISRCTC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32MgN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20369-67-9 | |
| Record name | Protochlorophyllide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Ii. Biosynthesis and Metabolic Pathways Involving Protochlorophyllide a
Early Stages of Tetrapyrrole Biosynthesis Leading to Protochlorophyllide (B1199321) a
The journey to protochlorophyllide a starts with the synthesis of δ-aminolevulinic acid (ALA), the common precursor for all tetrapyrrole compounds. frontiersin.orgd-nb.info
In most phototrophic organisms, including plants and algae, ALA is synthesized from the amino acid glutamate (B1630785) via the C5 pathway. nih.govosti.govfrontiersin.org This pathway involves three key enzymatic steps:
Glutamyl-tRNA Synthetase: Activates glutamate by attaching it to a specific transfer RNA (tRNAGlu). nih.govosti.gov
Glutamyl-tRNA Reductase: A pyridine (B92270) nucleotide-dependent dehydrogenase reduces the activated glutamate. nih.govosti.gov
Glutamate-1-semialdehyde (B1620169) Aminotransferase: The resulting glutamate-1-semialdehyde is then transaminated to form ALA. nih.govosti.gov
In contrast, animals, yeast, fungi, and purple nonsulfur bacteria utilize the C4 pathway (Shemin pathway), where ALA is formed from the condensation of glycine (B1666218) and succinyl-CoA, catalyzed by ALA synthase. frontiersin.orgnih.gov
Following its synthesis, two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG) by the enzyme ALA dehydratase. d-nb.infofrontierspecialtychemicals.com Four molecules of PBG are then sequentially assembled and modified through the action of several enzymes to create the macrocyclic structure of protoporphyrin IX. frontiersin.orgoup.comresearchgate.net This part of the pathway involves the following key enzymes:
Hydroxymethylbilane Synthase: Polymerizes four molecules of porphobilinogen into a linear tetrapyrrole. frontiersin.org
Uroporphyrinogen III Synthase: Cyclizes the linear tetrapyrrole to form uroporphyrinogen III. frontiersin.org
Uroporphyrinogen III Decarboxylase: Modifies the side chains of uroporphyrinogen III. frontiersin.orgfrontierspecialtychemicals.com
Coproporphyrinogen III Oxidase: Further modifies the side chains. frontiersin.orgfrontierspecialtychemicals.com
Protoporphyrinogen IX Oxidase: Catalyzes the final oxidation step to form protoporphyrin IX. frontiersin.orgfrontierspecialtychemicals.commdpi.com
Protoporphyrin IX stands at a critical branch point in tetrapyrrole metabolism, leading to the synthesis of either hemes (through the insertion of iron) or chlorophylls (B1240455) (through the insertion of magnesium). frontierspecialtychemicals.comnih.gov
The first committed step in the chlorophyll (B73375) branch of the pathway is the insertion of a magnesium ion (Mg²⁺) into the center of the protoporphyrin IX ring. nih.govoup.comnih.gov This reaction is catalyzed by the enzyme Mg-chelatase in an ATP-dependent manner. nih.govnih.gov
Mg-chelatase is a complex enzyme composed of three different subunits: CHL I, CHL D, and CHL H. nih.govoup.comuniprot.org In vitro studies have demonstrated that all three subunits are essential for enzymatic activity. nih.gov The CHL H subunit is believed to bind the protoporphyrin IX substrate, while CHL I exhibits ATPase activity, and CHL D is thought to facilitate the assembly of the complex. oup.com The entire complex works to catalyze the formation of Mg-protoporphyrin IX. oup.combohrium.com
| Subunit | Proposed Function | Key Characteristics |
|---|---|---|
| CHL H | Binds Protoporphyrin IX | Substrate binding |
| CHL I | ATPase activity | Provides energy for the reaction through ATP hydrolysis. Contains Mg-ATP-binding motifs. oup.com |
| CHL D | Platform for subunit assembly | Facilitates the interaction between CHL H and CHL I subunits. |
Following the insertion of magnesium, the newly formed Mg-protoporphyrin IX undergoes a methylation reaction catalyzed by Mg-protoporphyrin IX methyltransferase , resulting in the formation of Mg-protoporphyrin IX monomethylester (Mg-protoME). frontiersin.orgfrontiersin.org
The subsequent and crucial step is the formation of the characteristic fifth isocyclic ring of the chlorophyll molecule. This complex reaction is catalyzed by the enzyme Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase (also referred to as MgPEC). nih.govplos.org This enzyme converts Mg-protoME into divinyl this compound. frontiersin.orgnih.gov The reaction requires the participation of molecular oxygen and NADPH. nih.gov
In barley, the cyclase is encoded by the Xantha-l gene and is a membrane-bound diiron monooxygenase that requires additional soluble and membrane-bound components for its activity. mdpi.com In Arabidopsis, a protein known as CHL27 has been identified as being essential for the synthesis of this compound, likely as a component of the cyclase complex. plos.org
Conversion of this compound to Chlorophyllide a
The final step in this part of the pathway is the reduction of this compound to chlorophyllide a. This conversion is a key regulatory step and is primarily light-dependent in angiosperms.
In angiosperms, the reduction of the C17-C18 double bond in the D-ring of this compound is catalyzed by the nuclear-encoded, plastid-localized enzyme light-dependent protochlorophyllide oxidoreductase (LPOR) . maxapress.comacs.orgnih.govdoaj.org This reaction is strictly dependent on light and utilizes NADPH as a reductant. maxapress.comnih.govoup.com
LPOR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. acs.orgoup.com In the dark, etiolated seedlings accumulate a ternary complex of LPOR, its substrate this compound, and NADPH. maxapress.comnih.gov Upon illumination, the absorbed light energy excites the this compound molecule, which then facilitates the transfer of a hydride ion from NADPH to the C17 position of the this compound molecule. This is followed by a proton transfer, likely from a conserved tyrosine residue within the enzyme, to the C18 position, resulting in the formation of chlorophyllide a. acs.org The enzyme is then released from the product, and NADP+ is exchanged for a new molecule of NADPH, preparing the enzyme for another catalytic cycle. nih.gov
Interestingly, many other photosynthetic organisms, such as gymnosperms, algae, and cyanobacteria, possess an additional, light-independent protochlorophyllide oxidoreductase (DPOR) that is evolutionarily related to nitrogenase and is sensitive to oxygen. acs.org Angiosperms, however, have lost the DPOR enzyme and rely solely on LPOR for greening. acs.org
| Component | Role in the Catalytic Cycle |
|---|---|
| This compound | Substrate and photosensitizer |
| NADPH | Provides the reducing equivalents (hydride ion) |
| Light | Provides the energy to drive the reaction |
| LPOR Enzyme | Catalyzes the stereospecific reduction of the C17-C18 double bond |
Dark-Operative Protochlorophyllide Oxidoreductase (DPOR) Catalysis
DPOR is a light-independent enzyme that catalyzes the same reduction of this compound to chlorophyllide a as LPOR. oup.comnih.gov It is considered the more ancient of the two enzymes, with significant structural and mechanistic homology to nitrogenase, the enzyme responsible for converting atmospheric nitrogen to ammonia. wikipedia.orgnih.govresearchgate.net DPOR is found in anoxygenic photosynthetic bacteria, cyanobacteria, algae, and most non-flowering land plants like gymnosperms, allowing them to synthesize chlorophyll and turn green in complete darkness. oup.comnih.govresearchgate.net
Unlike the monomeric LPOR, DPOR is a complex multi-subunit enzyme composed of three distinct proteins: ChlL, ChlN, and ChlB. nih.govresearchgate.netscispace.com These subunits assemble into two separable components that are functionally analogous to the components of nitrogenase: nih.govpnas.orgnih.gov
The L-Protein: This is a homodimer of two ChlL subunits (ChlL₂). It functions as the ATP-dependent reductase component. cabidigitallibrary.orgnih.govnih.gov The ChlL₂ dimer contains a single [4Fe-4S] iron-sulfur cluster that bridges the two subunits and is responsible for transferring electrons. nih.govnih.gov It is homologous to the Fe protein (NifH) of nitrogenase. nih.govnih.gov
The NB-Protein: This is a heterotetramer with an α₂β₂ structure, composed of two ChlN subunits and two ChlB subunits ((ChlN-ChlB)₂). nih.govrcsb.org This component provides the catalytic site for substrate binding and reduction. cabidigitallibrary.orgnih.gov The NB-protein contains two [4Fe-4S] clusters, each located at an interface between a ChlN and a ChlB subunit, which accept electrons from the L-protein. nih.govrcsb.org The NB-protein is homologous to the MoFe protein (NifDK) of nitrogenase. nih.gov
The proper assembly and interaction of these components are essential for the enzyme's catalytic activity. nih.govresearchgate.net
Table 2: Subunit Composition of Dark-Operative Protochlorophyllide Oxidoreductase (DPOR)
The catalytic activity of DPOR is strictly dependent on the binding and hydrolysis of ATP. nih.govcore.ac.ukresearchgate.net The mechanism couples the energy from ATP hydrolysis to the difficult task of electron transfer for the reduction of the stable double bond in this compound. pnas.orgmarquette.edu
ATP binds to the L-protein (ChlL₂), which induces significant conformational changes in the protein. pnas.orgnih.gov This change enables the L-protein to form a transient complex with the NB-protein. core.ac.ukmarquette.edu Once the full octameric complex is formed, electron transfer occurs from the [4Fe-4S] cluster of the L-protein to a [4Fe-4S] cluster on the NB-protein. biorxiv.org This inter-protein electron transfer is tightly coupled to ATP hydrolysis. nih.govmarquette.edu The reduction of one molecule of protochlorophyllide requires two sequential cycles of this process, consuming multiple ATP molecules to transfer the two electrons needed for the reduction. core.ac.ukmarquette.edu Extensive allosteric communication between the two identical halves of the complex ensures the reaction proceeds in a sequential and orderly manner. biorxiv.org
A defining characteristic of DPOR is its high sensitivity to molecular oxygen. wikipedia.orgnih.govresearchgate.net This trait, shared with its evolutionary relative nitrogenase, is a major reason for its absence in angiosperms and its replacement by the oxygen-insensitive LPOR for daytime chlorophyll synthesis in other organisms. wikipedia.orgnih.gov
The L-protein (ChlL₂) component is the primary site of oxygen sensitivity within the DPOR complex. oup.comnih.gov Studies on DPOR from the cyanobacterium Leptolyngbya boryana showed that the activity of the isolated L-protein was lost within five minutes of exposure to air. nih.gov In contrast, the NB-protein was found to be much more stable under aerobic conditions. oup.comnih.gov The inactivation is due to the oxygen-lability of the iron-sulfur cluster within the L-protein. wikipedia.org Organisms that possess DPOR must have evolved protective mechanisms to shield the enzyme from oxygen, especially in oxygenic phototrophs where photosynthesis produces oxygen. nih.gov This sensitivity is also influenced by environmental factors; for instance, the higher solubility of oxygen at lower temperatures can inhibit DPOR activity. tacr.cz
Table of Compounds Mentioned
Iii. Enzymology of Protochlorophyllide a Metabolism
Light-Dependent Protochlorophyllide (B1199321) Oxidoreductase (LPOR) Isoforms
In angiosperms, the reduction of protochlorophyllide to chlorophyllide is catalyzed exclusively by LPOR, as they have lost the gene for the light-independent protochlorophyllide oxidoreductase (DPOR) found in other photosynthetic organisms like gymnosperms, algae, and cyanobacteria. nih.govportlandpress.com The LPOR gene has undergone duplication events in angiosperms, leading to the evolution of multiple isoforms. nih.govportlandpress.com
Many angiosperm species possess multiple isoforms of LPOR, commonly designated as POR A, POR B, and POR C. nih.gov For example, the model plant Arabidopsis thaliana has three isoforms: AtPORA, AtPORB, and AtPORC. nih.govoup.com Similarly, barley (Hordeum vulgare) is another well-studied example with distinct POR A and POR B isoforms. nih.gov The presence of these different isoforms allows for precise regulation of chlorophyll (B73375) synthesis during various developmental stages and in response to changing light conditions. nih.gov Phylogenetic analyses suggest that in Arabidopsis thaliana, AtPORA and AtPORB originated from a more recent duplication event, while AtPORC diverged earlier. nih.govportlandpress.com
The LPOR isoforms exhibit differential expression patterns and have distinct, though sometimes overlapping, functional roles. nih.govoup.com
POR A is predominantly expressed in the dark in etiolated seedlings and its protein level is high in etioplasts, where it is a major component of the prolamellar body (PLB). oup.comoup.com Upon illumination, the expression of the PORA gene is rapidly downregulated. oup.com Its primary role is thought to be in providing a large amount of chlorophyll for the initial phase of greening and in protecting the seedling from photo-oxidative damage by rapidly converting the photosensitizer protochlorophyllide to chlorophyllide. nih.gov
POR B and POR C are considered to be the "housekeeping" isoforms, responsible for chlorophyll synthesis in light-grown plants. oup.com Their expression is induced by light and they are present in mature chloroplasts. researchgate.net Studies on Arabidopsis mutants have shown that PORB and PORC are functionally redundant in mature leaves, and their presence is essential for chlorophyll biosynthesis throughout the life of the plant. oup.comoup.com
The differential regulation of these isoforms ensures that the plant can efficiently manage chlorophyll synthesis, both during the critical transition from dark to light (skotomorphogenesis to photomorphogenesis) and during normal growth in the light. nih.govresearchgate.net
Table 1: Differential Expression and Functional Roles of LPOR Isoforms in Angiosperms
| Isoform | Primary Expression Condition | Primary Location | Key Functional Role |
|---|---|---|---|
| POR A | Dark (etiolated seedlings) | Etioplasts (Prolamellar Body) | Initial greening, photoprotection during de-etiolation |
| POR B | Light | Chloroplasts | Chlorophyll synthesis in mature, light-grown plants |
| POR C | Light | Chloroplasts | Chlorophyll synthesis in mature, light-grown plants (often redundant with POR B) |
Studies comparing the catalytic properties of LPOR isoforms have revealed significant differences, suggesting functional specialization at the biochemical level. A comparison of POR A and POR B from barley demonstrated that POR B has a higher affinity for the substrate protochlorophyllide and a greater catalytic efficiency. nih.gov
Table 2: Comparative Kinetic Properties of Barley LPOR Isoforms
| Kinetic Parameter | POR A | POR B | Reference |
|---|---|---|---|
| Pchlide Binding Affinity (KD) | 1.0 ± 0.014 µM | 0.19 ± 0.009 µM | nih.gov |
| Catalytic Efficiency (kcat/Km) | Lower | ~6-fold Higher | nih.gov |
Structural Biology of Protochlorophyllide Oxidoreductases and Associated Complexes
Understanding the structure of LPOR is crucial for elucidating its light-driven catalytic mechanism. LPOR is a monomeric enzyme with a molecular weight of approximately 40 kDa and belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. pnas.orgwikipedia.org
The three-dimensional structure of LPOR has been investigated using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). wikipedia.orgwikipedia.orgnih.gov Crystal structures of LPOR from cyanobacteria have been determined, providing detailed insights into the enzyme's architecture. nih.govrcsb.org These studies have defined the core fold of the LPOR enzyme, mapped the interaction network with the NADPH cofactor, and identified key residues that form the substrate-binding cavity and the proton-relay pathway. pnas.orgnih.gov While the detailed crystal structure of angiosperm LPOR is still being explored, the cyanobacterial structures serve as excellent models due to sequence conservation. nih.gov
Cryo-EM has been instrumental in studying the structure of LPOR in a more native-like environment. For instance, a cryo-EM study of membrane-associated LPOR from maize revealed that the enzyme forms regular helical arrays on the surface of the prolamellar body tubules in etioplasts. pdbj.org This organization is thought to be important for efficient light capture and catalysis during greening. pdbj.org
As a member of the SDR superfamily, LPOR possesses a characteristic protein fold. wikipedia.org The structure is organized into two main domains: a cofactor-binding domain and a substrate-binding domain. nih.gov
The N-terminal region of the enzyme contains a highly conserved Rossmann-fold, which is a structural motif found in proteins that bind nucleotides like NAD(P)H. nih.govnih.govwikipedia.org This fold consists of alternating β-strands and α-helices (a β-α-β-α-β structure) that create a pocket for binding the NADPH cofactor. nih.govwikipedia.org A specific glycine-rich fingerprint motif (GXXXGXG or similar) is characteristic of the Rossmann-fold and is crucial for cofactor binding. nih.govcore.ac.uk The C-terminal segment is more variable and forms the substrate-binding pocket, conferring specificity for protochlorophyllide. wikipedia.org Structural analyses have identified a clam-shaped cavity near the nicotinamide end of NADPH where protochlorophyllide is thought to bind. pnas.org
Protochlorophyllide a Binding Sites and Pigment-Protein Interactions
The binding of this compound (Pchlide) to the light-dependent protochlorophyllide oxidoreductase (LPOR) is a critical prerequisite for the photocatalytic reduction to chlorophyllide a. The active site of LPOR creates a specific environment that orients the Pchlide molecule and facilitates the subsequent photochemical reaction.
Recent structural data has provided significant insights into the architecture of the active site. Pchlide is embedded within a helical lattice, partially situated in the outer leaflet of the lipid membrane, and positioned between the α10 helix and a specific loop region of LPOR. The polar functional groups of Pchlide form hydrogen bonds with hydrophilic residues deep within the binding pocket, while the hydrophobic regions of the pigment interact with corresponding hydrophobic residues on the protein surface. This precise orientation is essential for the catalytic mechanism. nih.gov
Computational analyses, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, have explored different potential binding modes of Pchlide. researchgate.netbiorxiv.org These studies have revealed a complex network of interactions that stabilize the pigment within the active site. Key interactions involve residues such as Tyr177 and His319, which influence the excited state energy of the pigment. researchgate.netbiorxiv.org The carboxyl group at C13¹ of Pchlide has been identified as a crucial point of interaction, with a strong hydrogen bond contributing to a red shift in the fluorescence emission spectrum of the bound pigment. rsc.org
Furthermore, the binding of Pchlide induces conformational changes in LPOR, leading to the oligomerization of the enzyme. nih.gov This process is facilitated by the movement of a "lid" region, which optimally positions the Pchlide for photocatalysis. nih.gov The interaction with membrane lipids, such as monogalactosyldiacylglycerol (MGDG), also plays a role, with the lipid headgroup interacting with the carboxyl group of Pchlide. rsc.org
The following table summarizes key amino acid residues and their proposed roles in this compound binding and interaction:
| Residue | Proposed Role in Pigment-Protein Interaction |
| Tyr177 | Influences the excited state energy of the pigment. researchgate.netbiorxiv.org |
| His319 | Contributes to the complex interaction network stabilizing the pigment. researchgate.netbiorxiv.org |
| Tyr276 | Important for the conformational change upon pigment binding. rsc.org |
| Gln331 | Plays a role in the conformational change upon pigment binding. rsc.org |
| Thr230 | Forms a strong bond with the C13³ keto group of Pchlide, potentially influencing substrate specificity. rsc.org |
| Lys277 | Stabilizes the interaction between Thr230 and the C13³ keto group. rsc.org |
Formation and Structure of Prolamellar Bodies (PLBs)
In the absence of light, angiosperms form etioplasts, which are plastids characterized by the presence of a unique, highly ordered membrane structure known as the prolamellar body (PLB). wikipedia.org This paracrystalline structure is composed of a network of interconnected tubules arranged in a cubic lattice, resembling a diamond-like or zinc blende-type structure. taylorfrancis.combiorxiv.org The PLB is a crucial intermediate in the development of chloroplasts, as upon illumination, it rapidly transforms into the thylakoid membranes where photosynthesis occurs. wikipedia.orgfrontiersin.org
The primary components of PLB membranes are galactolipids, carotenoids, and the ternary complex of LPOR, NADPH, and this compound. frontiersin.orgnih.gov The LPOR-NADPH-Pchlide complex is the most abundant protein component and is considered a key factor in the formation of the PLB's unique architecture. frontiersin.org These complexes aggregate into multimeric forms within the etioplast. nih.gov The helical assembly of LPOR oligomers is thought to shape the highly curved membranes of the PLB. nih.gov
The structure of the PLB is not static and can be influenced by various factors. For instance, the addition of sucrose (B13894) to the growing media and the duration of the etiolation period have been shown to affect the size and compactness of the PLB. frontiersin.orgnih.gov The levels of specific pigments, such as carotenoids and protochlorophyllide, also play a significant role in the formation of a stable and regular PLB structure. nih.gov
Upon illumination, the photoreduction of Pchlide to chlorophyllide by LPOR triggers the disassembly of the PLB. wikipedia.org The crystalline structure collapses, and the tubules transform into planar thylakoid sheets, a process essential for the rapid development of photosynthetically active chloroplasts. taylorfrancis.combiorxiv.org
| Component | Role in Prolamellar Body Formation and Structure |
| LPOR-NADPH-Pchlide complex | The most abundant protein complex; its aggregation and helical assembly are key to forming the PLB's curved membrane structure. nih.govfrontiersin.org |
| Galactolipids (MGDG, DGDG) | Major lipid components of the PLB membrane. nih.gov |
| Carotenoids | Pigment components that influence the stability and regularity of the PLB structure. nih.gov |
| This compound | Its level affects the structural balance and compactness of the PLB. nih.gov |
Molecular Mechanisms of this compound Reduction
The light-dependent reduction of this compound to chlorophyllide a is a key regulatory step in chlorophyll biosynthesis. This reaction, catalyzed by LPOR, involves the trans addition of a hydride ion from NADPH and a proton from a conserved active site residue across the C17=C18 double bond of the Pchlide macrocycle. nih.gov
Hydride Transfer from NADPH
The reduction of this compound is initiated by the transfer of a hydride ion (a proton and two electrons) from the pro-S face of the nicotinamide ring of NADPH to the C17 position of the Pchlide molecule. nih.gov This is considered one of the fastest known biological hydride transfer reactions. acs.orgnih.govacs.org
Computational studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, have proposed a stepwise mechanism for this hydride transfer. acs.orgnih.govnih.gov According to this model, photoexcitation of Pchlide to its S1 singlet excited state is the initial event. acs.org This is followed by an electron transfer from NADPH to the lowest unoccupied molecular orbital (LUMO) of the excited Pchlide. acs.org Subsequently, a hydrogen atom transfer occurs from the resulting NADPH radical cation to the Pchlide radical anion. acs.org This multi-step process effectively constitutes the hydride transfer. acs.orgnih.gov
The transfer of the hydride is a light-driven process that can be initiated at cryogenic temperatures, which allows for the trapping and characterization of reaction intermediates. nih.gov The formation of a charge-transfer complex upon hydride transfer has been observed in wild-type LPOR. nih.gov
Proton Transfer Events and Catalytic Residues (e.g., Cysteine, Tyrosine)
Following the hydride transfer to the C17 position, a proton is transferred to the C18 position of the Pchlide molecule, completing the reduction. nih.gov This proton is thought to be donated by a conserved tyrosine residue within the active site, likely Tyr193. acs.orgnih.gov The catalytic cycle involves a proton relay mechanism, where a conserved lysine (B10760008) residue (Lys197) is proposed to lower the pKa of the tyrosine's hydroxyl group, thereby promoting proton transfer. nih.gov
Mutagenesis studies have highlighted the importance of several active site residues in the catalytic efficiency of LPOR. For instance, mutation of Cys226 has been shown to dramatically alter the catalytic mechanism, suggesting its role in maintaining the local active site structure. nih.gov Other residues, such as Asn149, Thr145, Thr147, and Thr230, have also been identified as important for photochemical efficiency, as their mutation significantly reduces the rates of hydride and proton transfer. nih.gov
| Catalytic Residue | Proposed Role in Proton Transfer |
| Tyr193 | The likely proton donor to the C18 position of this compound. acs.orgnih.gov |
| Lys197 | Lowers the pKa of Tyr193 to facilitate proton transfer. nih.gov |
| Cys226 | Plays a key role in maintaining the active site structure for efficient catalysis. nih.gov |
| Asn149, Thr145, Thr147, Thr230 | Important for overall photochemical efficiency. nih.gov |
Light-Induced Conformational Changes and Dynamics
The absorption of light by the Pchlide substrate not only provides the energy for the chemical reaction but also induces significant conformational changes within the LPOR enzyme. These dynamic changes are crucial for catalytic activity. nih.gov
Upon photoexcitation, interactions between the excited state of Pchlide and the protein occur within the picosecond timescale. nih.gov These initial events are essential for the subsequent chemical steps of hydride and proton transfer, which happen on the microsecond timescale. nih.gov The movement of a flexible "lid" region in the active site is a key conformational change that optimally positions the Pchlide for photocatalysis and facilitates the formation of LPOR oligomers. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations
To gain a deeper understanding of the complex photochemical reaction catalyzed by LPOR, researchers have employed sophisticated computational methods, particularly quantum mechanical/molecular mechanical (QM/MM) simulations. acs.orgnih.gov These hybrid methods allow for the study of the electronic and structural changes that occur during the reaction by treating the chemically active region (the quantum mechanics part) with a high level of theory, while the surrounding protein and solvent environment (the molecular mechanics part) are treated with classical mechanics.
QM/MM models of the LPOR active site have been constructed to investigate the mechanism of hydride transfer. acs.orgnih.gov These models typically include the Pchlide substrate, the NADPH cofactor, and key amino acid residues in the QM region. acs.orgnih.gov Such simulations have been instrumental in supporting the stepwise mechanism of hydride transfer, involving an initial electron transfer followed by a hydrogen atom transfer. acs.org
These computational approaches have also been used to explore different substrate binding modes and to rationalize the high activation energies of previously proposed mechanisms. nih.gov For instance, QM/MM calculations have shown that an alternative mechanism initiated by an excited-state electron transfer from a key tyrosine residue (Tyr189) to the substrate is feasible. nih.gov
The results from QM/MM simulations are often compared with experimental data, such as kinetic isotope effects, to validate the proposed mechanisms. researchgate.net While these models have limitations and may not perfectly reproduce experimental reaction barriers, they provide invaluable insights into the intricate details of the light-driven catalysis performed by LPOR. acs.orgnih.gov
Iv. Regulation of Protochlorophyllide a Homeostasis
Transcriptional Control of POR Genes
The expression of genes encoding protochlorophyllide (B1199321) oxidoreductase (POR), the enzyme responsible for the light-dependent conversion of protochlorophyllide a to chlorophyllide a, is tightly regulated at the transcriptional level. In angiosperms, the POR gene family typically consists of three members: PORA, PORB, and PORC. These genes are differentially regulated by light and developmental stage, ensuring a fine-tuned response to environmental conditions. nih.gov
PORA is predominantly expressed in etiolated seedlings grown in the dark. Its transcription is rapidly and strongly downregulated upon exposure to light, a response mediated by phytochrome (B1172217) A. nih.govoup.com This rapid shutdown of PORA expression prevents the accumulation of excess PORA protein once greening is initiated.
PORB expression also occurs in etiolated seedlings but persists in green, light-grown plants, playing a role in chlorophyll (B73375) synthesis throughout the plant's life. nih.govoup.com
PORC expression is upregulated by increasing light intensity, suggesting a role in optimizing chlorophyll production under high-light conditions. researchgate.net
This differential expression allows the plant to manage the synthesis of POR enzymes according to its developmental stage and the ambient light environment.
| Gene | Expression Pattern | Primary Function |
| PORA | High in etiolated seedlings, rapidly repressed by light | Initial greening process |
| PORB | Present in etiolated and green tissues | Sustained chlorophyll synthesis |
| PORC | Upregulated by high light intensity | Chlorophyll synthesis in high light |
Post-Transcriptional and Post-Translational Regulation of Enzymes
Beyond transcriptional control, the enzymes involved in the chlorophyll biosynthesis pathway are subject to intricate post-transcriptional and post-translational regulation. These mechanisms provide a more immediate and dynamic means of controlling enzyme activity and, consequently, the flow of metabolites through the pathway.
Another critical point of post-translational regulation is the light-dependent enzyme protochlorophyllide oxidoreductase (POR) itself. researchgate.netoup.com The stability and activity of the POR protein are influenced by its interaction with other proteins and the availability of its substrates, this compound and NADPH. maxapress.commaxapress.com For instance, the formation of the ternary Pchlide-POR-NADPH complex is a crucial step that is subject to regulation. maxapress.com In Norway spruce, low temperatures have been shown to affect chlorophyll biosynthesis primarily through post-translational control of the dark-operative protochlorophyllide oxidoreductase (DPOR), even when transcription and translation of the DPOR genes are less affected. nih.govresearchgate.net
Light-Dependent Regulation of this compound Accumulation and Conversion
Light is the most critical external factor regulating the final step of chlorophyll a biosynthesis in angiosperms. The conversion of this compound to chlorophyllide a is an obligatorily light-dependent reaction catalyzed by POR. maxapress.comwikipedia.org In the dark, etiolated seedlings accumulate this compound, which forms a ternary complex with POR and NADPH. maxapress.comnih.gov This complex, often organized into a paracrystalline structure called the prolamellar body within etioplasts, keeps the highly photoreactive this compound in a non-damaging state. maxapress.com
Upon illumination, the this compound molecule within this complex absorbs a photon of light, triggering the transfer of a hydride ion from NADPH to reduce a double bond in the porphyrin ring, thereby forming chlorophyllide a. maxapress.comacs.org The efficiency of this photoconversion can be influenced by the quality of light, with red light being more effective than blue light. maxapress.com
The accumulation of this compound is itself regulated by light. In the dark, its synthesis is carefully controlled to prevent the buildup of this potentially phototoxic molecule. wikipedia.org When exposed to light, the accumulated this compound is rapidly converted to chlorophyllide a, thus depleting the this compound pool. rroij.comrroij.com This rapid conversion is a protective mechanism, as free this compound can act as a photosensitizer, generating reactive oxygen species that can cause cellular damage. wikipedia.org
| Condition | This compound State | POR Activity | Outcome |
| Darkness | Accumulates as Pchlide-POR-NADPH complexes in prolamellar bodies | Inactive | Ready for rapid greening |
| Light | Rapidly converted to chlorophyllide a | Activated by light | Chlorophyll synthesis and chloroplast development |
Feedback Inhibition Mechanisms in Chlorophyll Biosynthesis
The chlorophyll biosynthesis pathway is subject to feedback inhibition, a common regulatory mechanism in metabolic pathways where the end product or an intermediate inhibits an earlier step. This ensures that the production of intermediates is matched with the capacity of downstream steps, preventing the accumulation of potentially toxic molecules.
One of the primary points of feedback control is the synthesis of ALA, the first committed step of the pathway. nih.gov Intermediates of the pathway, such as heme, can inhibit the activity of ALA-synthesizing enzymes. nih.govsemanticscholar.org An increase in the pool of free heme can directly inhibit ALA synthesis, leading to a reduction in the accumulation of downstream intermediates like this compound. nih.govsemanticscholar.org This mechanism ensures that the production of tetrapyrrole precursors is balanced with the needs of both the chlorophyll and heme branches of the pathway.
This compound itself, or a derivative, may also play a role in feedback regulation. The accumulation of this compound in the dark is tightly controlled, and this control is lost in certain mutants, leading to the overaccumulation of this phototoxic intermediate. wikipedia.org This suggests the existence of a feedback loop where high levels of this compound or a related compound signal to downregulate an earlier step in the pathway, likely ALA synthesis.
Role of Regulatory Proteins and Factors (e.g., FLU, PIF)
Specific regulatory proteins play a crucial role in fine-tuning the chlorophyll biosynthesis pathway and integrating it with other cellular processes. Two well-characterized examples are the FLUORESCENT (FLU) protein and Phytochrome Interacting Factors (PIFs).
The FLU protein is a negative regulator of chlorophyll biosynthesis that acts as a key component of a feedback inhibition loop. wikipedia.orgnih.gov FLU is a nuclear-encoded plastid protein that interacts directly with glutamyl-tRNA reductase (GluTR), the first enzyme committed to tetrapyrrole synthesis. nih.gov This interaction inhibits the activity of GluTR, thereby downregulating ALA synthesis and preventing the overaccumulation of this compound in the dark. nih.govnih.gov Mutants lacking a functional FLU protein exhibit uncontrolled ALA synthesis in the dark, leading to the accumulation of high levels of this compound. wikipedia.orgnih.gov
Phytochrome Interacting Factors (PIFs) are a family of basic helix-loop-helix transcription factors that act as negative regulators of photomorphogenesis, including chlorophyll biosynthesis, in the dark. nih.govnih.govnih.gov In darkness, PIFs accumulate and repress the transcription of genes involved in chlorophyll synthesis. nih.govpnas.org Upon light exposure, phytochromes are activated and trigger the rapid degradation of PIFs. nih.gov This removal of PIF-mediated repression allows for the light-induced expression of chlorophyll biosynthesis genes, including those involved in the synthesis of this compound. nih.govpnas.org PIF1, in particular, has been shown to directly and indirectly regulate chlorophyll biosynthesis to optimize the greening process. pnas.org
| Regulatory Factor | Mechanism of Action | Effect on this compound |
| FLU | Post-translational inhibition of GluTR | Prevents overaccumulation in the dark |
| PIFs | Transcriptional repression of biosynthesis genes in the dark | Represses synthesis in the dark |
Environmental Stress Responses and this compound Levels
Plants are constantly exposed to various environmental stresses, such as extreme temperatures, drought, and high salinity, which can significantly impact their metabolic processes, including chlorophyll biosynthesis. nih.govnih.govmdpi.commdpi.com These stresses can lead to alterations in this compound levels, either through direct effects on enzyme activity or through broader stress-response signaling pathways.
Temperature stress, both cold and heat, has been shown to inhibit chlorophyll biosynthesis. nih.gov In cucumber and wheat seedlings, chilling and heat stress inhibited the synthesis of this compound. nih.gov This inhibition was attributed to the impairment of several enzymes in the pathway, including those responsible for the synthesis of protoporphyrin IX, a precursor to this compound. nih.gov
V. Physiological Significance of Protochlorophyllide a in Photosynthetic Organisms
Role in Greening and Chloroplast Development in Angiosperms
Protochlorophyllide (B1199321) a (Pchlide) is a critical intermediate in the biosynthesis of chlorophyll (B73375) a and plays a pivotal role in the greening process of angiosperms (flowering plants). wikipedia.org In these plants, the final step of converting Pchlide to chlorophyllide a, the immediate precursor of chlorophyll, is a light-dependent process. nih.gov This reaction is catalyzed by the nuclear-encoded enzyme light-dependent NADPH:protochlorophyllide oxidoreductase (LPOR). nih.govoup.commaxapress.com
Unlike gymnosperms, algae, and photosynthetic bacteria which possess a light-independent enzyme (dark-operative protochlorophyllide reductase, DPOR) and can turn green in the dark, angiosperms exclusively rely on the light-activated LPOR. wikipedia.orgoup.com Consequently, when angiosperm seedlings germinate and grow in the absence of light, chlorophyll synthesis is halted at the Pchlide stage. nih.govresearchgate.net This leads to a state known as etiolation, where seedlings are pale or yellowish and their internal plastids, called proplastids, develop into an intermediate stage known as etioplasts instead of chloroplasts. nih.govresearchgate.netwikipedia.org These etioplasts lack chlorophyll but accumulate Pchlide. wikipedia.orgnih.gov
The process of de-etiolation, or greening, is initiated upon exposure to light. Light provides the necessary energy for the LPOR enzyme to reduce Pchlide to chlorophyllide a. nih.govoup.com This photoreduction event triggers a cascade of biochemical and structural changes, transforming the etioplast into a fully functional chloroplast capable of photosynthesis. nih.govwikipedia.org The newly synthesized chlorophyll is rapidly integrated into developing thylakoid membranes, which are essential for housing the photosynthetic machinery. oup.com The entire greening process is remarkably rapid, with photosystem I activity detectable within 15 minutes of light exposure and the complete conversion to a chloroplast occurring in approximately 3 hours. wikipedia.org The regulation of Pchlide levels is tightly controlled, primarily at the step of δ-aminolevulinic acid (ALA) synthesis, to prevent the accumulation of this potent photosensitizer. wikipedia.org
| Stage | Plant Condition | Key Plastid Type | Primary Pigment | Key Enzyme Activity | Outcome |
| Etiolation | Darkness | Etioplast | Protochlorophyllide a | LPOR is inactive | Pale, non-photosynthetic seedling |
| De-etiolation (Greening) | Light Exposure | Etioplast to Chloroplast | Chlorophyllide a, then Chlorophyll a | LPOR is activated by light | Green, photosynthetic seedling |
Phototoxicity and Oxidative Stress Mitigation
While essential for chlorophyll synthesis, this compound can be highly phototoxic to the plant. When it accumulates in a free, unbound state, Pchlide acts as a potent photosensitizer. wikipedia.org Upon absorbing light energy, it can transfer this energy to molecular oxygen, generating highly reactive and toxic free radicals, such as singlet oxygen. wikipedia.orgsoton.ac.uk This leads to oxidative stress, which can cause significant damage to cellular components through a process called photobleaching, potentially leading to cell death. maxapress.comsoton.ac.uk
To prevent such photodamage, angiosperms have evolved an efficient regulatory mechanism to control the amount of Pchlide precursor. wikipedia.org The primary strategy for mitigating its phototoxicity is to ensure that Pchlide does not remain in a free state. Instead, it is sequestered by binding to the enzyme LPOR and the cofactor NADPH, forming a stable ternary complex (Pchlide-LPOR-NADPH). nih.govoup.com This complex not only prepares Pchlide for its rapid conversion to chlorophyllide upon illumination but also effectively quenches its photosensitizing properties, rendering it harmless in the dark. nih.gov
Mutants with a disrupted regulatory system for chlorophyll biosynthesis, such as the Arabidopsis FLU mutant, accumulate high and toxic levels of Pchlide. wikipedia.org These mutants can only survive in continuous darkness, where Pchlide is not dangerous, or in continuous light, where it is immediately converted to chlorophyll without over-accumulation. wikipedia.org This highlights the critical importance of tightly regulating Pchlide levels to avoid oxidative damage during the crucial transition from dark to light growth. maxapress.com
| State of this compound | Condition | Potential for Phototoxicity | Physiological Status |
| Free Pchlide | Light | High | Acts as a photosensitizer, generating reactive oxygen species (ROS) and causing oxidative stress. wikipedia.orgmaxapress.com |
| Pchlide-LPOR-NADPH Complex | Light or Dark | Low | Pchlide is stabilized and its photosensitizing activity is quenched, preventing cellular damage. nih.gov |
Interactions with Photosynthetic Machinery Components
The primary and most significant interaction of this compound is with the enzyme light-dependent NADPH:protochlorophyllide oxidoreductase (LPOR) and the reductant NADPH. oup.comoup.com This interaction results in the formation of a photoactive ternary complex, Pchlide-LPOR-NADPH, which is the functional unit for the light-driven conversion of Pchlide to chlorophyllide a. oup.comjst.go.jp Within this complex, the Pchlide molecule itself acts as the photoreceptor, absorbing the light energy that powers its own reduction. oup.com There are two main isoforms of LPOR in many plants, such as POR A and POR B, which have different roles; POR A is typically dominant during the de-etiolation of seedlings, while POR B is predominant in green, growing plants. nih.gov
Beyond the LPOR enzyme, Pchlide is also associated with other components within the etioplast. In the prothylakoid membranes, which are flattened lamellar structures extending from the prolamellar body, Pchlide is present, although the dominant protein is the coupling factor 1, a subunit of the chloroplast ATPase, rather than LPOR. nih.gov This suggests a broader integration of the chlorophyll biosynthetic pathway with the developing components of the photosynthetic energy-transducing machinery even before full light exposure. The synthesis and import of LPOR itself into the plastid are also regulated in response to Pchlide levels, indicating a feedback mechanism that coordinates enzyme availability with its substrate. nih.gov Furthermore, a protein identified as PTC52, which functions as a Pchlide a oxygenase, links Pchlide metabolism to the import of LPOR into the plastid, demonstrating a complex interplay between Pchlide and the protein import machinery of the inner plastid envelope. nih.gov
Vi. Evolutionary Biology of Protochlorophyllide a Metabolism
Phylogenetic Analysis of Protochlorophyllide (B1199321) Oxidoreductases
Phylogenetic analyses have been instrumental in unraveling the evolutionary history of LPOR and DPOR. These studies confirm that the two enzymes have distinct evolutionary origins. nih.gov DPOR shares significant sequence and structural similarity with nitrogenase, an enzyme responsible for nitrogen fixation, suggesting they evolved from a common nitrogenase-like ancestor in methanogenic archaea. oup.comnih.govwikipedia.orgnih.govacs.orgnih.gov The genes encoding the three subunits of DPOR (ChlL, ChlN, and ChlB) are highly conserved across a wide range of organisms, from anoxygenic photosynthetic bacteria to gymnosperms. researchgate.net
In contrast, LPOR belongs to the large and diverse short-chain dehydrogenase/reductase (SDR) superfamily. oup.comwikipedia.orgacs.org Phylogenetic studies strongly indicate that the LPOR gene first originated in the genome of a cyanobacterium. nih.govacs.orgthieme-connect.com This ancestral cyanobacterial LPOR is believed to be the progenitor of all LPORs found in eukaryotic photosynthetic organisms. nih.govthieme-connect.com The transfer of the LPOR gene to eukaryotes is thought to have occurred through endosymbiotic gene transfer, following the primary endosymbiotic event where a cyanobacterium was engulfed by a eukaryotic host, eventually evolving into the chloroplast. nih.govnih.govthieme-connect.com While the DPOR genes remained in the plastid genome of many lineages, the LPOR gene was transferred to the host nucleus. nih.gov
Interestingly, some primary amino acid sequence similarities between the ChlL subunit of DPOR and LPOR have been noted, suggesting a possible convergent evolution of certain features between these two otherwise unrelated enzymes. nih.gov
Gene Duplication and Loss Events in Plant Lineages
The evolution of protochlorophyllide reductase genes in plant lineages is marked by significant gene duplication and loss events. A pivotal event in the evolution of angiosperms was the complete loss of the genes encoding the DPOR enzyme complex (ChlL, ChlN, and ChlB). nih.govresearchgate.netportlandpress.comportlandpress.com This loss explains why angiosperms are incapable of synthesizing chlorophyll (B73375) in the dark and become etiolated (pale and elongated) when grown without light. nih.govresearchgate.netportlandpress.com The loss of DPOR genes in the angiosperm lineage is estimated to have occurred approximately 156 to 203 million years ago. nih.gov In contrast, the DPOR genes are retained in the plastid genomes of most gymnosperms, bryophytes, pteridophytes, and algae. researchgate.netnih.gov
Concurrently with the loss of DPOR, the LPOR gene underwent multiple duplication events in angiosperms. portlandpress.comportlandpress.com This has led to the emergence of multiple LPOR isoforms in many angiosperm species, such as the well-studied PORA, PORB, and PORC in Arabidopsis thaliana. biorxiv.orgportlandpress.com Phylogenetic analysis suggests that all modern LPOR sequences diverged from a single ancestral sequence around 1.36 billion years ago, with at least 10 distinct duplication events occurring within the angiosperm lineage. portlandpress.com
These gene duplications have allowed for the subfunctionalization and neofunctionalization of the LPOR isoforms. For example, in barley and Arabidopsis, PORA is highly expressed in etiolated seedlings and is crucial for the initial greening process, while its expression is repressed by light. nih.gov PORB, on the other hand, is expressed in both etiolated and light-grown plants and is the primary POR enzyme in mature green tissues. nih.gov The evolution of PORC in the order Brassicales appears to be an adaptation to high light and other environmental stresses. biorxiv.org This diversification of LPOR function is thought to have been a key adaptation that allowed angiosperms to thrive in a wide range of light environments after losing the ability to synthesize chlorophyll in the dark. biorxiv.orgportlandpress.com
| Gene Event | Affected Lineage(s) | Consequence |
| Loss of DPOR genes (ChlL, ChlN, ChlB) | Angiosperms | Inability to synthesize chlorophyll in the dark (etiolation) |
| Duplication of LPOR gene | Angiosperms | Evolution of multiple LPOR isoforms with specialized functions (e.g., PORA, PORB, PORC) |
Horizontal Gene Transfer Events in Microbial Lineages
While endosymbiotic gene transfer explains the presence of LPOR in plants, horizontal gene transfer (HGT) has played a significant role in the distribution of protochlorophyllide reductase genes among microbial lineages. oup.com HGT is the movement of genetic material between unicellular and/or multicellular organisms other than by the ("vertical") transmission of DNA from parent to offspring. youtube.comyoutube.comelsevierpure.comuni-lj.si
Initially, it was believed that LPOR was exclusive to oxygenic phototrophs. However, recent research has identified functional LPOR genes in various anoxygenic phototrophic bacteria, particularly aerobic anoxygenic phototrophic bacteria (AAPBs). oup.comoup.com Phylogenetic analysis strongly suggests that these LPOR genes were acquired through HGT. oup.comoup.com
The primary donor of the LPOR gene in many of these HGT events appears to be cyanobacteria. oup.comoup.com However, the evolutionary history is more complex than a single transfer event. Evidence points to subsequent transfers of LPOR genes between different groups of proteobacteria and even from proteobacteria to other bacterial phyla like Gemmatimonadetes. oup.com These multiple HGT events, likely occurring at different times and involving different donor and recipient organisms, have resulted in a complex and widespread distribution of LPOR in the microbial world. oup.comoup.com This highlights the dynamic nature of bacterial evolution, where the acquisition of genes from distantly related organisms can provide significant adaptive advantages. oup.com
Adaptation to Changing Oxygenic Environments
The evolution of the two protochlorophyllide reductase pathways is a classic example of adaptation to major shifts in the Earth's biogeochemical cycles, specifically the rise of atmospheric oxygen. The ancestral DPOR, with its oxygen-sensitive iron-sulfur clusters, was well-suited for the anaerobic conditions of the early Earth. oup.comwikipedia.org However, the Great Oxygenation Event, driven by the evolution of oxygenic photosynthesis in cyanobacteria, posed a significant challenge to organisms relying solely on DPOR. nih.govbiorxiv.org
The evolution of the oxygen-insensitive LPOR in cyanobacteria was a direct adaptation to this newly oxygenated environment. oup.comnih.govbiorxiv.org This allowed for the continuous synthesis of chlorophyll, the primary photosynthetic pigment, even in the presence of high oxygen concentrations produced during photosynthesis. nih.gov The coexistence of both DPOR and LPOR in many photosynthetic organisms, from cyanobacteria to gymnosperms, represents a versatile strategy. oup.combiorxiv.org DPOR can function in the dark or under low-light conditions where photosynthetic oxygen evolution is minimal, while LPOR takes over in the light when oxygen levels are higher. portlandpress.com
Vii. Advanced Research Methodologies for Protochlorophyllide a Studies
Spectroscopic Techniques in Protochlorophyllide (B1199321) a Research
Spectroscopic methods are paramount in elucidating the transient states and structural characteristics of protochlorophyllide a and its associated protein complexes. These techniques allow researchers to probe the molecule's behavior on timescales ranging from femtoseconds to seconds, providing a detailed picture of its dynamic nature.
Time-Resolved Absorption and Fluorescence Spectroscopy
Time-resolved absorption and fluorescence spectroscopy have been pivotal in mapping the ultrafast events that follow the absorption of light by this compound. These methods can track the decay of its excited states and the formation of intermediates, which are crucial for its biological function.
Following excitation, the excited-state dynamics of this compound are characterized by several distinct kinetic components. Studies using femtosecond transient absorption spectroscopy have identified multiple time constants associated with different physical processes. For instance, an initial rapid decay is often attributed to vibrational relaxation and energy redistribution within the molecule. This is followed by the formation of an intermediate state, potentially with charge-transfer character, and its subsequent decay back to the ground state. acs.org
Picosecond time-resolved fluorescence spectroscopy has provided complementary insights into these processes. Upon excitation into the Soret band, two distinct fluorescence components have been observed. One component, with an emission maximum around 640 nm, appears rapidly and decays with a time constant of approximately 27 picoseconds. nih.gov The other component, emitting at a slightly longer wavelength of about 647 nm, builds up with a rise time of around 3.5 picoseconds and decays with a much longer time constant of 3.5 nanoseconds. nih.gov The faster component is considered an emissive intermediate on a reactive pathway, while the slower component is ascribed to emission from the thermally equilibrated first excited singlet state (S1). nih.gov
The solvent environment plays a significant role in the excited-state dynamics of this compound. In polar solvents like methanol (B129727) and acetonitrile, the relaxation dynamics are multiexponential, whereas in nonpolar solvents such as cyclohexane, some intermediate states are not populated. acs.org
Table 1: Kinetic Components in the Excited-State Decay of this compound
| Technique | Solvent | Time Constant (τ) | Attributed Process |
|---|---|---|---|
| Femtosecond Transient Absorption | Methanol | 4.0 ± 1.0 ps | Vibrational relaxation |
| 19 ± 2 ps (at 600 nm excitation) | Formation of intermediate state | ||
| 27 ± 3 ps (at 655 nm excitation) | Formation of intermediate state | ||
| 200 ± 60 ps | Decay of intermediate state | ||
| Picosecond Time-Resolved Fluorescence | Not Specified | 27 ps | Decay of emissive intermediate |
| 3.5 ps (rise time) | Relaxation to S1 state |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. smoldyn.org This method has been applied to study NADPH:protochlorophyllide oxidoreductase (POR), the enzyme that binds this compound and catalyzes its light-dependent reduction.
By analyzing the CD spectrum of isolated POR in the far-ultraviolet region (185–250 nm), researchers have estimated the relative proportions of different secondary structural elements within the enzyme. nih.govcore.ac.uk These experimental findings have been corroborated by secondary structure prediction methods, providing a consensus view of the enzyme's architecture. nih.govcore.ac.uk The secondary structure of POR is comparable to other oxidoreductases, particularly those that bind NADPH and contain a Rossmann fold. nih.govnih.gov
Table 2: Secondary Structure Composition of NADPH:Protochlorophyllide Oxidoreductase (POR)
| Secondary Structure | Percentage (from CD Spectroscopy) |
|---|---|
| α-helix | 33% |
| β-sheet | 19% |
| Turn | 20% |
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov In the context of this compound, EPR can be used to study the formation of radical intermediates during photochemical reactions. While direct EPR studies on this compound are not as prevalent as other spectroscopic methods, the technique is invaluable for investigating the broader photosynthetic machinery where radical species play a key role. For instance, EPR can be used to study anion radicals of related quinone compounds, providing insights into electron transfer processes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Protein Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in structural biology, providing detailed information about the three-dimensional structure and dynamics of molecules in solution. uni-muenchen.de In the study of this compound, NMR has been instrumental in characterizing its structure and its interactions with POR.
NMR studies of chlorophylls (B1240455) and their precursors have provided a wealth of information on their chemical structure, including the assignment of proton and carbon resonances. uni-muenchen.de This foundational knowledge is crucial for understanding the more complex interactions within a protein-binding pocket.
In the context of the POR-protochlorophyllide a complex, NMR can be used to probe the binding site and identify key amino acid residues involved in substrate recognition and catalysis. nih.gov While obtaining a high-resolution structure of the entire enzyme-substrate complex via NMR can be challenging due to its size, NMR can provide crucial distance restraints and information about the conformation of the bound substrate. An early NMR study, for example, suggested the stereospecificity of hydride transfer from NADPH to protochlorophyllide. nih.gov
Molecular and Genetic Approaches
In conjunction with spectroscopic techniques, molecular and genetic approaches provide powerful tools to dissect the functional roles of specific amino acid residues in the enzymes that interact with this compound.
Site-Directed Mutagenesis for Mechanistic Probing
Site-directed mutagenesis is a technique used to make specific and intentional changes to the DNA sequence of a gene, resulting in a modified protein. nih.govportlandpress.com This approach has been extensively used to investigate the mechanism of POR by altering key amino acid residues in its active site and observing the effects on enzyme activity and substrate binding. nih.govportlandpress.comportlandpress.com
Sequence comparisons revealed that POR belongs to the short-chain alcohol dehydrogenase family of enzymes, which contain conserved tyrosine and lysine (B10760008) residues in their active sites. nih.govportlandpress.comportlandpress.com To investigate the roles of these residues in the Synechocystis POR enzyme, site-directed mutagenesis was used to change Tyr-189 to Phenylalanine (Y189F) and Lys-193 to Arginine (K193R). nih.govportlandpress.comportlandpress.com
The results of these mutations were striking. Both the Y189F and K193R mutant enzymes were found to be completely inactive, indicating that both Tyr-189 and Lys-193 are crucial for the catalytic activity of POR. nih.govportlandpress.com Furthermore, the K193R mutation was shown to significantly increase the dissociation constant (Kd) for NADPH binding, suggesting that Lys-193 is also important for the affinity of the enzyme for its coenzyme. nih.govportlandpress.com
Table 3: Effects of Site-Directed Mutagenesis on Protochlorophyllide Oxidoreductase (POR) from Synechocystis
| Mutation | Effect on Activity | Effect on NADPH Binding |
|---|---|---|
| Y189F | Inactive | - |
Gene Overexpression and RNA Interference (RNAi) Studies
Genetic manipulation through gene overexpression and RNA interference (RNAi) has been instrumental in elucidating the in vivo functions of enzymes involved in the this compound pathway, particularly protochlorophyllide oxidoreductase (POR).
Gene Overexpression:
Overexpression studies involve increasing the cellular levels of a specific protein to observe the resulting phenotypic and metabolic changes. A notable example is the overexpression of PORC, a light-inducible isoform of POR, in Arabidopsis thaliana. Research has shown that overexpressing PORC leads to a significant reduction in the accumulation of free this compound in plants grown under high-light conditions. nih.govplos.org This is because the excess PORC enzyme efficiently converts the this compound precursor to chlorophyllide a.
Furthermore, the overexpression of PORC has been shown to upregulate the expression of several other genes and proteins in the chlorophyll (B73375) biosynthetic pathway. nih.govplos.org This suggests a coordinated regulatory network where the level of this compound or the activity of POR influences the entire pathway.
RNA Interference (RNAi):
RNAi is a powerful technique for gene silencing, where the introduction of double-stranded RNA (dsRNA) triggers the degradation of a specific messenger RNA (mRNA), thereby reducing the synthesis of the corresponding protein. mdpi.comcabidigitallibrary.org This approach has been used to study the effects of reduced POR levels.
The table below summarizes the key findings from gene overexpression and RNAi studies related to this compound.
| Genetic Modification | Organism | Key Findings | Phenotypic Effect | Reference |
| Overexpression of PORC | Arabidopsis thaliana | Reduced accumulation of this compound; Minimal generation of singlet oxygen; Upregulation of other chlorophyll biosynthetic enzymes. | Increased tolerance to high-light stress and oxidative damage. | nih.govplos.org |
| RNAi silencing of POR | Nicotiana tabacum | Accumulation of this compound and other pathway intermediates; Absence of chlorophyll. | Albino phenotype. | nih.gov |
Characterization of Photomorphogenic Mutants
Photomorphogenesis refers to the light-mediated development of plants. Mutants with defects in photomorphogenesis have been invaluable for understanding the signaling pathways that control chlorophyll biosynthesis and chloroplast development.
Dark-grown seedlings, or etiolated seedlings, typically have long hypocotyls, closed and unexpanded cotyledons, and undeveloped chloroplasts known as etioplasts, which contain this compound. nih.govresearchgate.net Upon exposure to light, seedlings undergo photomorphogenesis, which includes the inhibition of hypocotyl elongation, cotyledon expansion and greening, and the development of etioplasts into functional chloroplasts. nih.govresearchgate.net
Several key mutants have provided insights into the regulation of this compound accumulation:
cop (constitutively photomorphogenic) and det (de-etiolated) mutants: These mutants exhibit light-grown characteristics even when grown in complete darkness. For instance, the cop1 mutant shows characteristics of photomorphogenesis without light, including partially developed chloroplasts and an accumulation of chlorophyll precursors. nih.govresearchgate.net
pif (phytochrome-interacting factor) mutants: PIFs are transcription factors that repress photomorphogenesis in the dark. Mutants lacking multiple PIFs, such as the pifq (pif1 pif3 pif4 pif5) mutant, also display a constitutively photomorphogenic phenotype in the dark, with partially developed chloroplasts and accumulation of protochlorophyllide. nih.govresearchgate.net
hy5 (long hypocotyl 5) mutants: In contrast to the above, hy5 mutants show an elongated hypocotyl in the light, indicating a defect in photomorphogenic signaling. nih.gov HY5 is a key transcription factor that promotes photomorphogenesis in the light.
lip1 (light-independent photomorphogenesis 1) mutants: The lip1 mutant of pea, which has a mutation in the COP1 locus, exhibits light-independent photomorphogenesis. nih.gov In the dark, lip1 seedlings have a high content of this compound in their epicotyls and even develop plastids containing this compound in their roots, a phenomenon not seen in wild-type plants. nih.gov This indicates that the COP1 protein normally suppresses the development of these plastids and the accumulation of this compound in these tissues in the dark. nih.gov
The study of these mutants reveals a complex regulatory network where light signals, perceived by photoreceptors like phytochromes, control the activity of transcription factors and other regulatory proteins to modulate the expression of genes involved in chlorophyll biosynthesis and the accumulation of this compound.
Biochemical and Biophysical Methods
Biochemical and biophysical approaches are essential for the in-depth study of the enzymes and protein complexes involved in the metabolism of this compound.
Enzyme Purification and Characterization
The purification of enzymes allows for detailed studies of their structure, function, and kinetic properties in a controlled in vitro environment. A key enzyme in the context of this compound is NADPH:protochlorophyllide oxidoreductase (POR).
A common procedure for the purification of POR involves the isolation of etioplast membranes from dark-grown seedlings, such as oats. nih.govnih.gov The enzyme is then solubilized from these membranes using detergents like Triton X-100 and further purified using techniques such as sucrose (B13894) density gradient centrifugation and gel filtration chromatography. nih.govnih.gov
Protein-Pigment Complex Reconstitution and Analysis
In the etioplast, POR and its substrate this compound exist as a ternary complex with NADPH. The study of this complex is crucial for understanding the light-dependent conversion step. Researchers have successfully reconstituted this protein-pigment complex in vitro.
This reconstitution is typically achieved by mixing purified POR protein with chemically synthesized protochlorophyllides (a and b) and lipids that are native to the etioplast membrane. nih.gov The reconstituted complex can then be analyzed using various spectroscopic techniques. Low-temperature (77 K) fluorescence spectroscopy of the reconstituted complex has revealed fluorescence emission maxima characteristic of the native, photoactive protochlorophyllide-POR complex found in vivo. nih.gov
Furthermore, upon illumination, the reconstituted complex demonstrates the ability to convert this compound to chlorophyllide a, confirming that the reconstituted complex is functionally active. nih.gov Analysis of these reconstituted complexes using non-denaturing polyacrylamide gel electrophoresis (PAGE) has also shown that they form higher-order structures similar in size to the native complexes observed in etioplasts. nih.gov
Mass Spectrometry for Metabolite Profiling
Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify a wide range of molecules, including the intermediates of the chlorophyll biosynthetic pathway. iastate.eduuib.no In the context of this compound research, MS-based metabolite profiling allows for the sensitive and specific detection of this and other related tetrapyrroles in plant extracts.
The general workflow for MS-based metabolite profiling involves:
Extraction: Metabolites are extracted from the plant tissue using appropriate solvents.
Separation: The complex mixture of metabolites is often separated using chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC) before being introduced into the mass spectrometer.
Ionization: The separated molecules are ionized, for example, by electrospray ionization (ESI).
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass spectrometer.
Detection and Data Analysis: The detected ions provide a mass spectrum, and the identity of the metabolites can be determined by comparing their m/z values and fragmentation patterns to those of known standards or databases. nih.gov
This technique is highly sensitive and can be used to detect subtle changes in the levels of this compound and other metabolites in response to genetic mutations, environmental changes, or different developmental stages. researchgate.net For instance, untargeted metabolomics using LC-MS can provide a comprehensive snapshot of the metabolic state of a plant, revealing variations in numerous compounds, including phenolic derivatives, amino acids, and lipids, in addition to chlorophyll precursors. nih.gov
Computational Chemistry and Modeling
Computational chemistry and molecular modeling have emerged as powerful tools for investigating the reaction mechanisms of enzymes at an atomic level. nih.gov The photochemical reaction catalyzed by POR, which involves the light-triggered reduction of this compound, has been a subject of such computational studies. acs.orgacs.org
Using methods like density functional theory (DFT) and time-dependent DFT (TD-DFT), researchers can model the electronic structure of the reactants and intermediates and calculate the energetics of the reaction pathway. nih.govacs.org These computational approaches have been used to propose a detailed, multi-step mechanism for the photoreduction of this compound.
Recent computational studies, based on the crystal structure of the POR-NADPH-protochlorophyllide a ternary complex, suggest that upon photoexcitation of this compound, an electron is transferred from NADPH to the excited this compound. nih.gov This initial electron transfer event is proposed to facilitate the subsequent transfer of a hydrogen atom. nih.gov This provides a detailed rationalization for how the absorption of light energy by this compound drives the chemical reduction reaction. nih.govacs.org
Quantum mechanics/molecular mechanics (QM/MM) models, which treat the active site of the enzyme with high-level quantum mechanics and the rest of the protein with classical molecular mechanics, have also been employed to understand the influence of the protein environment on the reaction. nih.gov These computational models provide insights that are complementary to experimental data and are crucial for a comprehensive understanding of the enzyme's catalytic mechanism.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations have been crucial for understanding its interaction with the light-dependent protochlorophyllide oxidoreductase (LPOR) enzyme, the protein that catalyzes its conversion to chlorophyllide.
MD simulations, including accelerated molecular dynamics (aMD), have been employed to explore the conformational changes in LPOR upon Pchlide and cofactor (NADPH) binding. mdpi.comresearchgate.net These simulations provide a dynamic view of how the substrate enters and orients itself within the catalytic pocket. For instance, simulations have been used to compare different potential binding modes of Pchlide within the LPOR active site. uj.edu.plbiorxiv.org A recent high-resolution cryo-EM structure of the LPOR-Pchlide-NADPH complex revealed a specific orientation of Pchlide (termed mode B), which contradicted earlier hypotheses (termed mode A). uj.edu.plrsc.org MD simulations were instrumental in validating this new structural data. biorxiv.org
Binding energy calculations derived from these simulations showed that the experimentally observed binding mode B is more thermodynamically favorable, exhibiting distinct stabilizing interactions, whereas the previously proposed mode A was found to be unstable due to non-specific interactions. uj.edu.plrsc.org These simulations identified a complex network of interactions involving specific amino acid residues that stabilize the pigment in its active conformation. biorxiv.orgrsc.org For example, in binding mode B, the distance between the C17 atom of Pchlide and Serine-228 is approximately 4.57 Å, while the C18 atom is about 4 Å from Cysteine-309, positions critical for the subsequent photoreduction. uj.edu.pl
Furthermore, MD simulations have been used to investigate the role of the surrounding membrane environment, particularly thylakoid lipids like phosphatidyl glycerol (B35011) (PG), in modulating LPOR activity. mdpi.com Simulations revealed that PG binding can allosterically induce conformational changes in the enzyme, such as the opening of a "lid" region, which in turn enhances the binding affinity for the NADPH cofactor. mdpi.com This computational work clarified experimental observations and provided a mechanistic basis for the role of specific lipids in regulating chlorophyll biosynthesis. mdpi.com
Table 1: Comparison of this compound Binding Modes in LPOR from MD Simulations
| Parameter | Binding Mode A (Hypothetical) | Binding Mode B (Cryo-EM Supported) | Significance |
|---|---|---|---|
| Thermodynamic Stability | Unfavorable/Unstable | Favorable/Stable | Mode B is the energetically preferred and functional binding orientation. uj.edu.plrsc.org |
| Key Interactions | Non-specific | Specific, stabilizing interactions with Y177, H319, and the C13¹ carboxy group. uj.edu.plrsc.org | Highlights the precise molecular recognition required for catalysis. biorxiv.org |
| Distance Y276 to C17 | ~4 Å | >7 Å | Demonstrates the significant reorientation of the substrate between the two models. uj.edu.pl |
| Distance S228 to C17 | Not reported as a key interaction | ~4.57 Å | Positions a key residue near the reaction site for the photoreduction step. uj.edu.pl |
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to investigate the electronic structure and reactivity of molecules. These methods have been essential for elucidating the complex photochemical mechanism of Pchlide reduction, a rare example of a light-driven enzymatic reaction. nih.gov
DFT and TD-DFT calculations have been applied to models of the LPOR active site to understand how the absorption of light by Pchlide triggers the reduction of its C17=C18 double bond. nih.govresearchgate.net These studies have proposed a multi-step reaction mechanism initiated by the photoexcitation of Pchlide. nih.gov Upon absorbing a photon, Pchlide is promoted to an excited state. nih.gov Calculations suggest that this is followed by an electron transfer (eT) from the NADPH cofactor to the excited Pchlide, forming a radical pair (NADPH•+/Pchlide•−). nih.govresearchgate.net
This initial electron transfer is a critical step that facilitates the subsequent hydride transfer. nih.gov The calculations show that the transfer of the electron weakens the C-H bond on NADPH, lowering the energy barrier for a hydrogen atom transfer (HAT) to the Pchlide radical. nih.gov This proposed mechanism, involving sequential electron and hydrogen atom transfer, provides a detailed picture of the hydride transfer process that is consistent with experimental spectroscopic data. nih.gov
Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, which treat the core reactive components (Pchlide, NADPH) with high-level quantum chemistry and the surrounding protein environment with classical molecular mechanics, have further refined this understanding. uj.edu.plbiorxiv.orgrsc.org QM/MM studies have been used to analyze the influence of the protein environment on the excited state energies of Pchlide. uj.edu.plrsc.org For example, local energy decomposition analysis revealed a complex interaction network involving residues Tyr177 and His319 that influences the pigment's excited state energy and contributes to substrate specificity. uj.edu.plrsc.org These calculations have also been used to assess the energy barriers for different proposed reaction steps, helping to distinguish between competing mechanistic pathways. nih.gov
Table 2: Key Steps in Pchlide Photoreduction from Quantum Chemical Calculations
| Step | Description | Calculated Energy Change (Example) | Methodology |
|---|---|---|---|
| 1. Photoexcitation | Pchlide absorbs a photon and is promoted to the S1 singlet excited state. | S1 energy calculated to be ~205 kJ mol⁻¹ (~1.98 eV). nih.govsemanticscholar.org | TD-DFT, QM/MM nih.govsemanticscholar.org |
| 2. Electron Transfer (eT) | An electron is transferred from NADPH to the excited Pchlide. | Energy of the post-eT state (NADPH⁺/Pchlide⁻) is ~185 kJ mol⁻¹. nih.gov | DFT, TD-DFT nih.gov |
| 3. Hydrogen Atom Transfer (HAT) | A hydrogen atom is transferred from the NADPH⁺ radical to the Pchlide⁻ radical. | The HAT barrier is significantly lowered (by 79-88 kJ mol⁻¹) compared to the ground state reaction. nih.gov | DFT, QM/MM nih.gov |
| 4. Protonation | The resulting anion is protonated by a nearby residue (e.g., Tyr193) to form the final product, chlorophyllide. | Not explicitly quantified in these studies but is the final step to complete the reduction. nih.gov | Mechanistic Proposal nih.gov |
Q & A
Q. What are the key enzymatic steps in protochlorophyllide a (Pchlide) biosynthesis, and how do they influence chlorophyll synthesis in angiosperms?
this compound is synthesized via the reduction of divinyl protochlorophyllide by divinyl reductase (DVR), encoded by the DVR gene, which converts the C-8 vinyl group to an ethyl group . This step is critical for monovinyl chlorophyll formation. Subsequently, light-dependent protochlorophyllide oxidoreductase (POR) reduces Pchlide to chlorophyllide (Chlide) using NADPH and light energy. In angiosperms, this reaction is strictly light-dependent, making POR activity a regulatory bottleneck for chlorophyll synthesis .
Q. Why is protochlorophyllide accumulation in dark-grown seedlings harmful, and how does this inform experimental design?
Dark-grown angiosperm seedlings accumulate Pchlide due to the absence of light-activated POR. Excess Pchlide acts as a photosensitizer, generating reactive oxygen species (ROS) upon sudden light exposure, causing photobleaching and necrosis . Researchers studying chlorophyll biosynthesis often use etiolated seedlings (e.g., barley tigrina-d12 mutants) to investigate POR regulation and photoprotective mechanisms. Experimental protocols must include controlled light exposure to avoid artifacts from photodynamic damage .
Q. How do light-dependent and light-independent pathways for Pchlide reduction differ across plant species?
Angiosperms rely exclusively on light-dependent POR for Pchlide reduction, while gymnosperms, algae, and cyanobacteria possess both light-dependent (LPOR) and light-independent (DPOR) pathways. DPOR uses a nitrogenase-like enzyme complex and is oxygen-sensitive, explaining its absence in angiosperms with oxygen-rich plastids. Comparative studies in Leptolyngbya boryana cyanobacteria reveal differential regulation of these pathways under varying oxygen levels, highlighting evolutionary adaptations .
Advanced Research Questions
Q. What molecular mechanisms underlie the cytokinin-mediated upregulation of POR expression in etiolated seedlings?
Cytokinins enhance POR mRNA stability and enzyme activity by modulating transcriptional and post-transcriptional pathways. In cucumber seedlings, cytokinin treatment increases POR transcript levels and stimulates 5-aminolevulinate (ALA) synthesis, the precursor for Pchlide. This regulatory interplay can be dissected using hormone inhibitors, RNA-seq, and chromatin immunoprecipitation (ChIP) to identify cis-regulatory elements in POR promoters .
Q. How do mutations in tigrina genes disrupt feedback regulation of ALA synthesis, and what experimental models resolve these contradictions?
Barley tigrina mutants (e.g., tigrina-d12) exhibit deregulated ALA synthesis, leading to excessive Pchlide accumulation in the dark. While tigrina-d12 shows unregulated ALA formation, tigrina-b19 mutants accumulate both Pchlide and carotenoids, complicating phenotypic analysis. Researchers use pulse-chase labeling with 14C-ALA and HPLC-based metabolite profiling to distinguish primary defects in tetrapyrrole biosynthesis from secondary effects on plastid signaling .
Q. What role do prolamellar bodies (PLBs) play in POR-mediated Pchlide reduction and chloroplast development?
PLBs in etioplasts store crystalline POR-Pchlide-NADPH complexes. Upon illumination, POR catalyzes Pchlide reduction, triggering PLB disassembly into thylakoid membranes. Mutants like barley xantha-j retain PLBs but fail to disperse them due to blocked phytylation of Chlide, demonstrating that POR activity alone is insufficient for membrane reorganization. Cryo-electron tomography and atomic force microscopy (AFM) are used to visualize PLB structural dynamics .
Q. How can fluorescence spectroscopy resolve contradictions in Pchlide photophysical properties across experimental conditions?
Pchlide fluorescence varies with solvent polarity and protein binding. In vitro studies using organic solvents show red-shifted emission peaks (635–645 nm) compared to in vivo spectra (655 nm) due to POR-induced conformational changes. Time-resolved fluorescence decay assays reveal excited-state quenching mechanisms, critical for interpreting in vivo data from mutants with altered POR-Pchlide interactions .
Methodological Considerations
Q. What experimental strategies minimize photodynamic damage in Pchlide-accumulating mutants?
- Use low-intensity blue light (450 nm) for short pulses to activate POR without generating excess ROS.
- Supplement growth media with antioxidants (e.g., ascorbate) to scavenge ROS .
- Employ Arabidopsis flu mutants, which accumulate Pchlide but lack photoactive protochlorophyllide, as a control .
Q. How do transcriptomic and proteomic approaches clarify POR isoform-specific functions?
- RNAi knockdown of PORA, PORB, and PORC in Arabidopsis reveals redundancy in light-grown plants but isoform-specific roles in etioplasts.
- Co-immunoprecipitation (Co-IP) identifies POR interaction partners (e.g., chaperones, tetrapyrrole transporters) .
Data Contradiction Analysis
Q. Why do some studies report divergent Pchlide fluorescence lifetimes in isolated enzymes versus intact plastids?
Isolated POR exhibits shorter fluorescence lifetimes (~2 ns) due to solvent-induced quenching, while in PLBs, protein crowding and NADPH binding extend lifetimes (~12 ns). Researchers must standardize extraction buffers (e.g., inclusion of glycerol and DTT) to preserve native protein conformations .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
